The Dess-Martin Periodinane (DMP) Reaction: A Technical Guide to the Mechanism and Application
The Dess-Martin Periodinane (DMP) Reaction: A Technical Guide to the Mechanism and Application
Audience: Researchers, scientists, and drug development professionals.
The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent renowned for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] Developed in 1983 by Daniel Dess and James Martin, this oxidant offers significant advantages over traditional chromium- and DMSO-based methods.[1] These benefits include milder reaction conditions (room temperature and neutral pH), shorter reaction times, high yields, simplified workups, and excellent chemoselectivity, making it a valuable tool in the synthesis of complex and sensitive molecules.[1][2] However, its cost and potentially explosive nature can make its use on an industrial scale challenging.[1][3]
Core Reaction Mechanism
The oxidation of an alcohol by Dess-Martin periodinane proceeds through a well-defined, two-step mechanism involving a ligand exchange followed by an elimination reaction.[4][5]
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Ligand Exchange: The reaction initiates with the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic iodine(V) center of the DMP molecule.[6] This displaces one of the acetate (B1210297) ligands, forming a diacetoxyalkoxyperiodinane intermediate.[1]
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Elimination: A second acetate molecule, acting as a base, abstracts the proton on the carbon atom alpha to the oxygen (the α-hydrogen).[1] This initiates an E2-type elimination, leading to the formation of the new carbonyl C=O double bond, the reduced iodinane byproduct (1-hydroxy-1-acetoxy-1,2-benziodoxol-3(1H)-one), and acetic acid.[4][6]
Reaction Scope and Quantitative Data
DMP is highly effective for a wide range of substrates, demonstrating significant chemoselectivity. It readily oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without affecting common sensitive functional groups such as furan (B31954) rings, sulfides, vinyl ethers, and secondary amides.[1][7] The reaction is particularly noted for its efficacy with allylic and benzylic alcohols, which react faster than saturated alcohols.[1]
| Substrate Type | Product | Typical Reaction Time | Notes |
| Primary Alcohols | Aldehydes | 0.5 - 4 hours[2][8] | Mild conditions prevent over-oxidation to carboxylic acids. |
| Secondary Alcohols | Ketones | 0.5 - 4 hours[2][8] | A standard and highly efficient transformation. |
| Allylic Alcohols | α,β-Unsaturated Aldehydes/Ketones | Faster than saturated alcohols[1] | Highly effective for sensitive moieties found in natural products.[1] |
| Benzylic Alcohols | Benzaldehydes/Aryl Ketones | Faster than saturated alcohols[1] | A rapid and clean conversion. |
| N-Protected Amino Alcohols | N-Protected Amino Aldehydes/Ketones | Variable | Oxidation proceeds without epimerization, a key advantage over other oxidants.[1] |
| Aldoximes & Ketoximes | Aldehydes & Ketones | Faster than alcohols[1] | Demonstrates the broad utility of DMP in deoximation reactions.[9] |
Experimental Protocols
Accurate and reproducible results in DMP oxidations rely on careful experimental execution. Below are representative protocols for both the synthesis of the reagent and its use in a typical oxidation.
Protocol 1: Synthesis of Dess-Martin Periodinane
This procedure is adapted from the Organic Syntheses protocol provided by Boeckman Jr., et al.[10] It involves the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX), followed by acylation.
Part A: Synthesis of 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX)
-
A 2-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, condenser, and an immersion thermometer.
-
The flask is charged with potassium bromate (B103136) (KBrO₃, 80.0 g, 0.48 mol) and 750 mL of 2.0 M sulfuric acid.[10]
-
The solution is heated to 60°C, and finely powdered 2-iodobenzoic acid (80.0 g, 0.323 mol) is added in portions over 40 minutes.[10]
-
The internal temperature is maintained at 65°C for 2.5 hours.[10]
-
The mixture is cooled to 2-3°C in an ice-water bath, and the resulting solid IBX is collected by vacuum filtration.[10]
-
The filter cake is washed successively with cold deionized water, absolute ethanol, and again with cold deionized water to yield the moist solid IBX.[10]
Part B: Synthesis of 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP)
-
A catalytic amount of p-toluenesulfonic acid is added to a mixture of the prepared IBX, acetic anhydride, and acetic acid.[1]
-
The reaction is heated, which allows the acylation to complete in under 2 hours.[1]
-
The resulting DMP is isolated via filtration and washing with ether.[1]
Protocol 2: General Procedure for Alcohol Oxidation
This protocol is a generalized method based on common laboratory practices.[3][8][11]
-
Setup: A solution of the alcohol (1.0 equivalent) is prepared in a suitable solvent, typically dichloromethane (B109758) (CH₂Cl₂), under an inert atmosphere (e.g., Argon or Nitrogen).[8]
-
Reagent Addition: Dess-Martin periodinane (1.2 - 1.8 equivalents) is added to the solution at room temperature or 0°C.[3][8]
-
Reaction: The mixture is stirred for 0.5 to 4 hours, and the reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[2][8]
-
Quenching: Upon completion, the reaction is quenched. A common method is to add a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) (Na₂S₂O₃).[12] This step neutralizes the acetic acid byproduct and reduces any excess DMP.
-
Workup: The layers are separated. The aqueous layer is extracted with the organic solvent (e.g., CH₂Cl₂).[8][12]
-
Purification: The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[8] The crude product can be further purified by column chromatography if necessary.[8]
Safety Considerations
Dess-Martin periodinane is known to be heat- and shock-sensitive and possesses potentially explosive properties, particularly when impure or heated above 130°C.[3][9][10] All operations involving DMP, especially on a large scale, should be conducted with extreme caution behind an explosion shield.[10]
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ekwan.github.io [ekwan.github.io]
